Cytotoxicity Differential: Glaucoside A Exhibits Minimal Activity While In-Class Analogs Show Potent Effects
Glaucoside A (compound 5) demonstrated no measurable cytotoxicity against HL-60, THP-1, and PC-3 human tumor cell lines under standard MTT assay conditions (IC50 > 100 μM), whereas structurally related cynataihoside M (compound 11) from the same isolation batch exhibited significant cytotoxicity against THP-1 (IC50 = 5.08 μM) and PC-3 (IC50 = 22.75 μM) [1]. This represents a >19.7-fold difference in potency on THP-1 cells and establishes Glaucoside A as a low-activity comparator suitable for defining baseline non-specific effects in C21 steroidal glycoside studies [2].
| Evidence Dimension | Cytotoxicity (IC50, μM) |
|---|---|
| Target Compound Data | >100 μM (HL-60, THP-1, PC-3) |
| Comparator Or Baseline | Cynataihoside M (compound 11): 5.08 μM (THP-1), 22.75 μM (PC-3); Cynataihoside D (compound 3): 17.78 μM (HL-60), 16.02 μM (THP-1) |
| Quantified Difference | >19.7-fold lower potency on THP-1; >4.4-fold lower on PC-3 |
| Conditions | MTT assay; human tumor cell lines HL-60, THP-1, PC-3; 72 h incubation |
Why This Matters
Researchers requiring a negative control or low-activity reference compound for SAR studies of Cynanchum-derived seco-pregnane glycosides should select Glaucoside A based on this validated inactivity profile.
- [1] Wang YB, Zhao D, Su SS, Chen G, Wang HF, Pei YH. Twelve New Seco-Pregnane Glycosides from Cynanchum taihangense. Molecules. 2022;27(17):5500. View Source
- [2] Wang YB, Zhao D, Su SS, et al. Molecules. 2022;27(17):5500. (Full cytotoxicity data in Table 2 of the publication). View Source
